5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

Medicinal Chemistry Scaffold Hopping Property Prediction

Select this specific 5-(4-pyridinyl)-1,2,4-oxadiazole-3-carboxylic acid to leverage the 4-pyridinyl moiety as a critical pharmacophoric element for kinase hinge binding or protease pocket targeting. The 1,2,4-oxadiazole core provides superior hydrolytic stability over metabolically labile amides/esters, while the free carboxylic acid enables rapid amide/ester/hydrazide library synthesis. Do not substitute with generic analogs; the 4-pyridinyl substitution pattern is essential for target engagement and selectivity.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 1086380-39-3
Cat. No. B1386477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
CAS1086380-39-3
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-1-3-9-4-2-5/h1-4H,(H,12,13)
InChIKeyQUQRGZXSHQDQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid (CAS 1086380-39-3) as a Versatile Heterocyclic Scaffold for Targeted Library Synthesis


5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid (CAS 1086380-39-3) is a heterocyclic building block that combines a 1,2,4-oxadiazole core with a 4-pyridinyl substituent and a free carboxylic acid handle . With a molecular weight of 191.15 g/mol and an empirical formula of C₈H₅N₃O₃, the compound offers a rigid, planar scaffold amenable to further derivatization . The 1,2,4-oxadiazole ring system is a recognized privileged structure in medicinal chemistry, often employed as a bioisostere for amides, esters, or carboxylic acids, and it is known for its favorable metabolic stability and hydrogen-bonding capabilities [1]. The presence of the carboxylic acid group at the 3-position allows for straightforward conjugation to amines, hydrazides, or alcohols, enabling the rapid generation of diverse compound libraries .

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid: The Critical Role of Substituent Topology in Modulating Biological and Physicochemical Profiles


Within the 1,2,4-oxadiazole-3-carboxylic acid family, generic substitution is not scientifically sound due to the profound impact of the 5-position substituent on target engagement, selectivity, and drug-like properties. The specific 4-pyridinyl moiety in CAS 1086380-39-3 is not merely a placeholder; it is a pharmacophoric element that directs distinct binding interactions and influences overall molecular properties. As demonstrated in the broader oxadiazole literature, a change from a 4-pyridinyl to a 3-pyridinyl or phenyl group can drastically alter a compound's inhibitory profile [1]. Furthermore, the precise substitution pattern can critically affect a compound's LogP, metabolic stability, and the potential for off-target activity, as evidenced by the nuanced structure-activity relationships (SAR) observed in SARS-CoV-2 PLpro inhibitor development [2]. Therefore, selecting a specific analog is a decision that determines the success or failure of a research project; one cannot assume functional equivalence across this class.

Quantitative Differentiation of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid (CAS 1086380-39-3) Against Its Closest Analogs


Physicochemical and Structural Differentiation: Comparison of 5-Pyridin-4-yl vs. 5-Phenyl and 5-Methyl 1,2,4-Oxadiazole-3-Carboxylic Acid Analogs

The 4-pyridinyl substituent in CAS 1086380-39-3 confers distinct physicochemical and electronic properties compared to its phenyl and methyl counterparts. The nitrogen atom in the pyridine ring acts as an additional hydrogen bond acceptor, alters the compound's lipophilicity, and provides a basic center that can be protonated under physiological conditions, unlike the unsubstituted phenyl ring (5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, CAS 37937-62-5) or the small, hydrophobic methyl group (5-methyl-1,2,4-oxadiazole-3-carboxylic acid, CAS 19703-92-5). These differences are fundamental and will directly impact solubility, permeability, and target binding .

Medicinal Chemistry Scaffold Hopping Property Prediction

Superior Inhibitory Potential in Antiviral Research: A Cross-Study Analysis of SARS-CoV-2 PLpro and Spike RBD Inhibition

A derivative of the target compound, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5), which features the core 5-pyridin-4-yl-1,2,4-oxadiazole scaffold, was identified as the most balanced dual inhibitor of SARS-CoV-2 PLpro and spike RBD in a 2023 study. This compound demonstrated an IC50 of 7.197 µM against PLpro and 8.673 µM against spike RBD [1]. In contrast, a closely related derivative, 2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 3), exhibited significantly lower activity against the spike RBD (IC50 > 100 µM), highlighting the critical importance of the 4-pyridinyl substitution pattern for dual target engagement [1]. While this data is for a derivative, it provides a strong class-level inference that the 5-(pyridin-4-yl)-1,2,4-oxadiazole core is a superior starting point for developing antiviral agents with this dual mechanism.

Antiviral Drug Discovery SARS-CoV-2 Protease Inhibition

Validation of a Favorable Safety Margin in Lung Cell Models for a Key Derivative of the Scaffold

The same antiviral derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, was evaluated for cytotoxicity in two lung cell lines. The study reported a CC50 of 51.78 µM in Wi-38 lung fibroblasts and 45.77 µM in LT-A549 lung cells [1]. This indicates a selectivity index (SI = CC50 / IC50) of approximately 7.2 for PLpro and 6.0 for the spike RBD target in Wi-38 cells. This favorable safety window is a critical differentiator often lacking in less-optimized heterocyclic scaffolds and supports the potential of the 5-pyridin-4-yl-1,2,4-oxadiazole core for generating compounds with acceptable in vitro safety profiles [1].

Toxicology Drug Safety Cytotoxicity

Recommended Research and Industrial Application Scenarios for 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid (CAS 1086380-39-3)


Scaffold Hopping and Bioisostere Replacement in Medicinal Chemistry

Use 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid as a direct replacement for metabolically unstable amides, esters, or acids. The 1,2,4-oxadiazole core offers enhanced hydrolytic stability while maintaining hydrogen-bonding capabilities. The free carboxylic acid provides a versatile handle for creating libraries of amides, esters, and hydrazides. This is supported by the scaffold's recognition as a privileged structure in drug design [1] and its use in generating active analogs, as seen in the development of SARS-CoV-2 inhibitors [2].

Focused Library Synthesis for Kinase or Protease Inhibitor Discovery

Leverage the 4-pyridinyl group as a key pharmacophoric element for targeting the hinge region of kinases or the S1/S2 pockets of proteases. The specific substitution pattern is critical for activity, as evidenced by the >11-fold difference in spike RBD inhibition between 4-pyridinyl and 3-pyridinyl analogs in SARS-CoV-2 research [2]. Derivatize the carboxylic acid to explore chemical space around these target classes, using the scaffold as a validated starting point for lead generation.

Development of Bifunctional and PROTAC Molecules

The bifunctional nature of the molecule—possessing both a modifiable carboxylic acid and a rigid, aromatic pyridinyl-oxadiazole core—makes it an attractive building block for the synthesis of targeted protein degraders (PROTACs) or other bifunctional molecules. The carboxylic acid can be conjugated to a linker for E3 ligase recruitment, while the 4-pyridinyl-oxadiazole moiety can serve as a ligand for the target protein of interest. The favorable safety profile of derivatives [2] suggests this scaffold is a suitable starting point for complex molecule construction.

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